molecular formula C27H21NO3S2 B281355 N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide

Cat. No. B281355
M. Wt: 471.6 g/mol
InChI Key: GBTZAOQZCRLXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide, commonly known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a bioactive lipid that plays a crucial role in regulating vascular tone, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.

Mechanism of Action

HET0016 selectively inhibits the synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide by inhibiting the activity of the enzyme cytochrome P450 4A (CYP4A). N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide is synthesized from arachidonic acid by CYP4A enzymes and plays a crucial role in regulating vascular tone, renal function, and angiogenesis. By inhibiting the synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide, HET0016 reduces vasoconstriction, inhibits angiogenesis, and improves renal function.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In vitro studies have shown that HET0016 inhibits the synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide in endothelial cells, smooth muscle cells, and cancer cells. In vivo studies have shown that HET0016 reduces blood pressure, inhibits angiogenesis, and improves renal function. HET0016 has also been shown to reduce brain damage and improve neurological function in animal models of ischemic stroke.

Advantages and Limitations for Lab Experiments

HET0016 has several advantages for lab experiments. It is a selective inhibitor of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide synthesis and does not affect the synthesis of other bioactive lipids. It is also relatively stable and can be stored for long periods without degradation. However, HET0016 has some limitations for lab experiments. It is a small molecule and may have limited tissue penetration. It also has low aqueous solubility, which may limit its use in some experimental settings.

Future Directions

There are several future directions for research on HET0016. One direction is to further explore its therapeutic potential in various diseases, including hypertension, cancer, and ischemic stroke. Another direction is to develop more potent and selective inhibitors of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide synthesis based on the structure of HET0016. Finally, further studies are needed to fully understand the biochemical and physiological effects of HET0016 and its potential limitations for lab experiments.

Synthesis Methods

HET0016 can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with 4-methylthiophenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1-naphthol in the presence of a catalyst such as palladium on carbon. The final product is obtained by sulfonation of the naphthalene ring with chlorosulfonic acid.

Scientific Research Applications

HET0016 has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, HET0016 has been shown to reduce blood pressure by inhibiting the vasoconstrictive effects of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide. In cancer, HET0016 has been shown to inhibit angiogenesis and tumor growth by suppressing the production of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide. In ischemic stroke, HET0016 has been shown to reduce brain damage and improve neurological function by inhibiting the production of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide.

properties

Molecular Formula

C27H21NO3S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C27H21NO3S2/c1-18-10-13-21(14-11-18)32-26-17-25(23-8-4-5-9-24(23)27(26)29)28-33(30,31)22-15-12-19-6-2-3-7-20(19)16-22/h2-17,28-29H,1H3

InChI Key

GBTZAOQZCRLXGL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)O

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.